4-(1H-吡唑-1-基)苯磺酰胺

描述

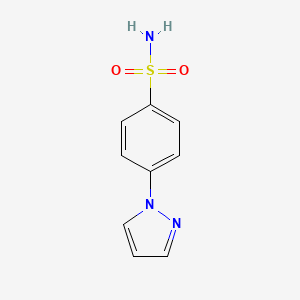

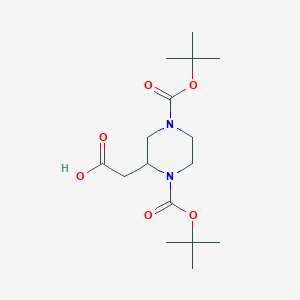

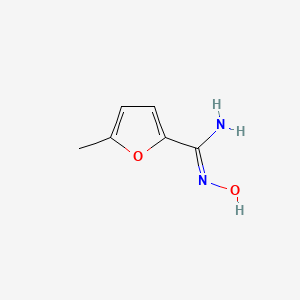

“4-(1H-Pyrazol-1-YL)benzenesulfonamide” is a chemical compound with the CAS Number: 51891-85-1. It has a molecular weight of 223.26 and its IUPAC name is 4-(1H-pyrazol-1-yl)benzenesulfonamide .

Synthesis Analysis

While specific synthesis methods for “4-(1H-Pyrazol-1-YL)benzenesulfonamide” were not found in the search results, related compounds have been synthesized and studied. For instance, a structure-activity relationship (SAR) evaluation using a molecular modeling approach was reported .

Molecular Structure Analysis

The InChI code for “4-(1H-Pyrazol-1-YL)benzenesulfonamide” is 1S/C9H9N3O2S/c10-15(13,14)9-4-2-8(3-5-9)12-7-1-6-11-12/h1-7H, (H2,10,13,14). This indicates the molecular structure of the compound .

Physical And Chemical Properties Analysis

The compound “4-(1H-Pyrazol-1-YL)benzenesulfonamide” has a molecular weight of 223.26 . Other physical and chemical properties were not found in the search results.

科学研究应用

Antileishmanial Structures

“4-(1H-Pyrazol-1-YL)benzenesulfonamide” derivatives have been identified as active antileishmanial structures . Leishmaniasis is a neglected disease responsible for about 56,000 deaths every year . The compounds showed an active profile against Leishmania infantum and Leishmania amazonensis . The profile of two compounds against L. infantum was similar to that of pentamidine, but with lower cytotoxicity .

Antimicrobial Agents

Benzene sulfonamide pyrazole thio-oxadiazole derivatives have been synthesized and examined for their antimicrobial activity . Antibacterial activity of some compounds was found promising against E. coli , P. Aeruginosa , S. Aureus and S. Pyogenes as compared to standard ampicillin .

Antitubercular Agents

The same set of benzene sulfonamide pyrazole thio-oxadiazole derivatives were also found active against tubercular strain H37Rv . Molecular docking studies against mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A) suggest a possible mode of inhibition for this target protein .

Synthesis of Derivatives

The 4-(4-bromo-5-chloro-3-methyl-1 H-pyrazol-1-yl)benzenesulfonyl chloride derivative was obtained in good yield by a regioselective electrophilic aromatic substitution reaction between the corresponding 1-phenylpyrazole derivative and chlorosulfonic acid .

未来方向

The compound “4-(1H-Pyrazol-1-YL)benzenesulfonamide” has shown an active profile against Leishmania infantum and Leishmania amazonensis, similar to that of pentamidine but with lower cytotoxicity . This suggests that it could be a potential prototype for designing new molecules against these pathogens. Future research could focus on optimizing the electronic regions, orientation, and lipophilicity of the derivatives to improve their interaction with the parasitic target .

作用机制

Target of Action

The primary targets of 4-(1H-Pyrazol-1-YL)benzenesulfonamide are the parasitic organisms Leishmania infantum and Leishmania amazonensis . These parasites are responsible for causing leishmaniasis, a neglected disease with severe morbidity and mortality rates .

Mode of Action

4-(1H-Pyrazol-1-YL)benzenesulfonamide interacts with these parasitic targets, leading to their elimination . The compound’s interaction with its targets is believed to be facilitated by changes in electronic regions, orientation, and lipophilicity of the derivatives . This interaction results in the inhibition of the parasites’ growth and proliferation .

Biochemical Pathways

It is known that the compound has a desirable fitting pattern in the lmptr1 pocket (active site) of the parasites, characterized by lower binding free energy . This suggests that the compound may interfere with the parasites’ metabolic processes, disrupting their life cycle and leading to their elimination .

Pharmacokinetics

The compound’s molecular weight is 22326 , which is within the acceptable range for good bioavailability according to Lipinski’s “rule of five”. This suggests that the compound may have favorable pharmacokinetic properties .

Result of Action

The result of the action of 4-(1H-Pyrazol-1-YL)benzenesulfonamide is the effective elimination of Leishmania infantum and Leishmania amazonensis parasites . The compound has shown an active profile against these parasites, similar to that of pentamidine, but with lower cytotoxicity .

属性

IUPAC Name |

4-pyrazol-1-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c10-15(13,14)9-4-2-8(3-5-9)12-7-1-6-11-12/h1-7H,(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLPVGLFJFFLCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655673 | |

| Record name | 4-(1H-Pyrazol-1-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-Pyrazol-1-YL)benzenesulfonamide | |

CAS RN |

51891-85-1 | |

| Record name | 4-(1H-Pyrazol-1-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-(1H-Pyrazol-1-YL)benzenesulfonamide derivatives promising candidates for treating leishmaniasis?

A1: Leishmaniasis, a neglected tropical disease, lacks effective and safe treatments due to drug resistance and side effects []. Research indicates that certain 4-(1H-Pyrazol-1-YL)benzenesulfonamide derivatives demonstrate activity against Leishmania infantum and Leishmania amazonensis []. Importantly, some compounds exhibit similar activity to pentamidine, a current treatment, but with reduced cytotoxicity []. This suggests their potential as new prototypes for developing safer and more effective leishmaniasis treatments.

Q2: How does the structure of 4-(1H-Pyrazol-1-YL)benzenesulfonamide derivatives influence their antileishmanial activity?

A2: Molecular modeling studies have revealed that modifications to the electronic regions, spatial orientation, and lipophilicity of these derivatives directly impact their interaction with parasitic targets []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the design of new derivatives. Future research should focus on fine-tuning these structural features to enhance target binding and improve antileishmanial potency.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,4-Difluorophenyl)sulfonyl]acetic acid ethyl ester](/img/structure/B1498933.png)

amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1498943.png)

![[4-(Benzyloxy)-3,5-dimethylphenyl]methanol](/img/structure/B1498948.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-3-oxobutanenitrile](/img/structure/B1498966.png)